molecular formula C15H11FN2 B10978685 2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole

2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole

Cat. No.: B10978685
M. Wt: 238.26 g/mol
InChI Key: MNWKLPNORPYJES-JXMROGBWSA-N
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Description

2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 4-fluorophenyl group through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole typically involves the reaction of 4-fluorobenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. The ethenyl linkage is introduced through a Wittig reaction, where the aldehyde group of 4-fluorobenzaldehyde is converted to a vinyl group using a phosphonium ylide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Ethyl-substituted benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetonitrile: Similar in structure but with a nitrile group instead of a benzimidazole ring.

    Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-: Contains a pyridine ring instead of a benzimidazole ring.

    2-(4-Fluorophenyl)ethylamine: Lacks the ethenyl linkage and benzimidazole ring.

Uniqueness

2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole is unique due to its combination of a benzimidazole ring and a 4-fluorophenyl group connected through an ethenyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole

InChI

InChI=1S/C15H11FN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18)/b10-7+

InChI Key

MNWKLPNORPYJES-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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